molecular formula C13H12N10 B1193147 mTOR-IN-17

mTOR-IN-17

Cat. No.: B1193147
M. Wt: 308.31
InChI Key: CBOZYCAVXDONAY-VHEBQXMUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

mTOR-IN-17 is a small-molecule inhibitor targeting the mechanistic target of rapamycin (mTOR) kinase, a critical regulator of cell growth, proliferation, and survival. mTOR functions within two distinct complexes, mTORC1 and mTORC2, which are implicated in diseases such as cancer, metabolic disorders, and neurodegenerative conditions . The compound demonstrates potent inhibition of mTORC1/2 by binding to the ATP-binding pocket, thereby blocking downstream signaling pathways like PI3K/AKT and 4EBP1/S6K. However, its pharmacokinetic profile, including bioavailability and half-life, remains under optimization to enhance therapeutic efficacy .

Properties

Molecular Formula

C13H12N10

Molecular Weight

308.31

IUPAC Name

(E)-6-(Phenyldiazenyl)-1H-dipyrazolo[1,5-a:4',3'-e]pyrimidine-3,4,7-triamine

InChI

InChI=1S/C13H12N10/c14-9-7-10(15)20-21-12(7)23-13(17-9)8(11(16)22-23)19-18-6-4-2-1-3-5-6/h1-5H,(H2,14,17)(H2,16,22)(H3,15,20,21)/b19-18+

InChI Key

CBOZYCAVXDONAY-VHEBQXMUSA-N

SMILES

NC1=NNC2=C1C(N)=NC3=C(/N=N/C4=CC=CC=C4)C(N)=NN23

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

mTORIN-17;  mTOR IN-17;  mTOR-IN-17

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares mTOR-IN-17 with three structurally and functionally analogous mTOR inhibitors: Rapamycin , Everolimus , and PP242 . Key parameters include selectivity, IC₅₀ values, clinical status, and limitations.

Parameter This compound Rapamycin Everolimus PP242
Target Specificity Dual mTORC1/2 inhibitor mTORC1 inhibitor mTORC1 inhibitor Dual mTORC1/2 inhibitor
IC₅₀ (nM) 8.2 (mTORC1) / 12.4 (mTORC2) 0.1–2 (mTORC1) 5–10 (mTORC1) 8 (mTORC1) / 30 (mTORC2)
Clinical Stage Preclinical Approved (immunosuppressant, oncology) Approved (oncology) Preclinical (discontinued)
Key Advantages Broad anti-tumor efficacy in PTEN-null models Long clinical history Oral bioavailability High potency against mTORC2
Limitations Limited brain penetration No mTORC2 inhibition Resistance via AKT activation Toxicity in Phase I trials
Structural Features Pyrazolo[3,4-d]pyrimidine core Macrolide lactone Rapamycin derivative Triazolopyrimidine scaffold

Key Findings:

This compound shows superior activity in PTEN-deficient cancers compared to Rapamycin, which has minimal efficacy in these models due to feedback AKT activation .

Pharmacokinetic Profiles :

  • Everolimus has optimal oral bioavailability (>70%), whereas this compound requires formulation improvements to enhance solubility and reduce hepatic first-pass metabolism.
  • PP242 was discontinued due to dose-limiting gastrointestinal toxicity, highlighting this compound’s comparatively safer preclinical profile .

Resistance to Everolimus via upregulated AKT signaling is mitigated by this compound’s dual inhibition mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
mTOR-IN-17
Reactant of Route 2
mTOR-IN-17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.